molecular formula C12H11BrClFN2O B12955282 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12955282
M. Wt: 333.58 g/mol
InChI Key: VFLRBQPSKYNTEJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This particular compound is notable for its halogen substitutions (bromo, chloro, and fluoro) and the presence of a tetrahydro-2H-pyran-2-yl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromo, chloro, and fluoro groups onto an indazole precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.

    Cyclization: Formation of the indazole ring system through cyclization reactions, often involving hydrazine derivatives and appropriate aromatic precursors.

    Substitution: Attachment of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution reactions, possibly using a pyran derivative and a suitable leaving group on the indazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adjustments to reaction conditions and equipment to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of halogen groups or other functional groups using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogen atoms can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substitutions and the tetrahydro-2H-pyran-2-yl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-6-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, potentially altering its reactivity and biological activity.

    4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the fluoro group, which may affect its chemical properties.

    5-Chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:

Uniqueness

The unique combination of bromo, chloro, and fluoro substitutions along with the tetrahydro-2H-pyran-2-yl group makes 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole distinct

Properties

Molecular Formula

C12H11BrClFN2O

Molecular Weight

333.58 g/mol

IUPAC Name

4-bromo-5-chloro-6-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2

InChI Key

VFLRBQPSKYNTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F

Origin of Product

United States

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